Cas no 299936-62-2 (<br>11-(4-(dimethylamino)phenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenz o[b,e][1,4]diazepin-1-one)

<br>11-(4-(dimethylamino)phenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenz o[b,e][1,4]diazepin-1-one structure
299936-62-2 structure
Product Name:<br>11-(4-(dimethylamino)phenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenz o[b,e][1,4]diazepin-1-one
CAS No:299936-62-2
MF:C23H27N3O
MW:361.47998547554
CID:3062256
PubChem ID:2887079
Update Time:2025-04-21

<br>11-(4-(dimethylamino)phenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenz o[b,e][1,4]diazepin-1-one Chemical and Physical Properties

Names and Identifiers

    • <br>11-(4-(dimethylamino)phenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenz o[b,e][1,4]diazepin-1-one
    • CHEMBL578921
    • EU-0073493
    • STK392615
    • SR-01000450538-1
    • SR-01000450538
    • AKOS016381828
    • CCG-107835
    • 6-[4-(dimethylamino)phenyl]-9,9-dimethyl-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one
    • STK741924
    • 299936-62-2
    • AKOS000582865
    • 11-[4-(dimethylamino)phenyl]-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
    • Oprea1_215027
    • AKOS005524460
    • Oprea1_067711
    • 11-[4-(dimethylamino)phenyl]-3,3-dimethyl-3,4,10,11-tetrahydro-2H-dibenzo[b,e][1,4]diazepin-1-ol
    • GNF-Pf-2172
    • AK-968/36799016
    • Inchi: 1S/C23H27N3O/c1-23(2)13-19-21(20(27)14-23)22(15-9-11-16(12-10-15)26(3)4)25-18-8-6-5-7-17(18)24-19/h5-12,22,24-25H,13-14H2,1-4H3
    • InChI Key: FEJAOOZIOHPPQD-UHFFFAOYSA-N
    • SMILES: O=C1C2C(C3C=CC(=CC=3)N(C)C)NC3C=CC=CC=3NC=2CC(C)(C)C1

Computed Properties

  • Exact Mass: 361.215412493Da
  • Monoisotopic Mass: 361.215412493Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 27
  • Rotatable Bond Count: 2
  • Complexity: 601
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.4
  • Topological Polar Surface Area: 44.4Ų

<br>11-(4-(dimethylamino)phenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenz o[b,e][1,4]diazepin-1-one Related Literature

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